3-bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine is a complex organic compound that features a bromopyridine moiety linked to an azetidine ring through a pyridin-3-yloxy group
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The compound’s effects on these pathways and their downstream effects would be dependent on its specific targets .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
These effects would be determined by the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Bromopyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to form 3-bromopyridine . This intermediate can then undergo further functionalization to introduce the azetidine and pyridin-3-yloxy groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can be involved in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions are carefully controlled to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex heterocyclic compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler analog that lacks the azetidine and pyridin-3-yloxy groups.
2-Bromopyridine: Another isomer with the bromine atom at a different position on the pyridine ring.
3-Chloropyridine: Similar to 3-bromopyridine but with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c15-11-4-10(5-17-6-11)14(19)18-8-13(9-18)20-12-2-1-3-16-7-12/h1-7,13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSADMOIKBXMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.